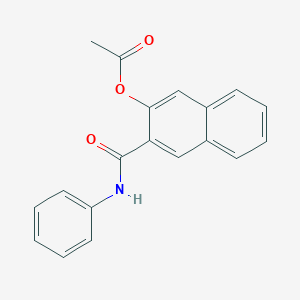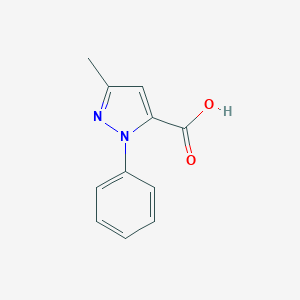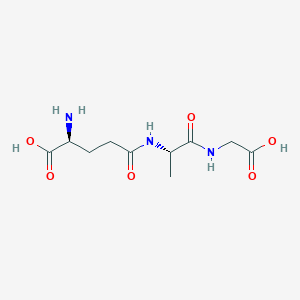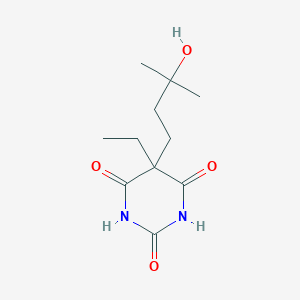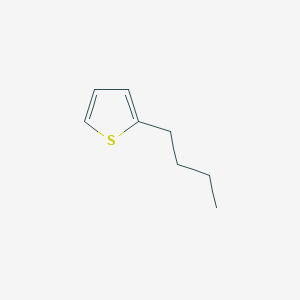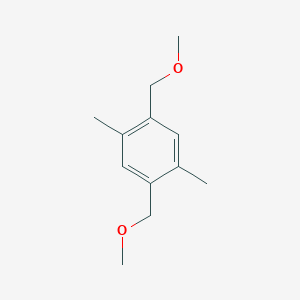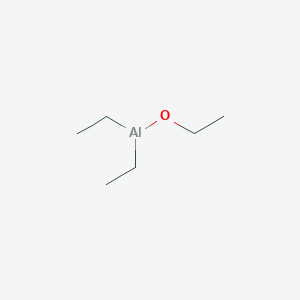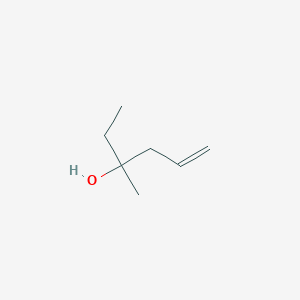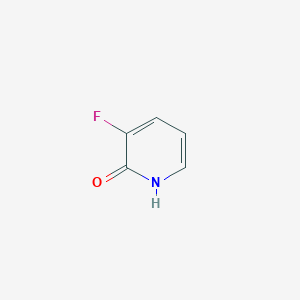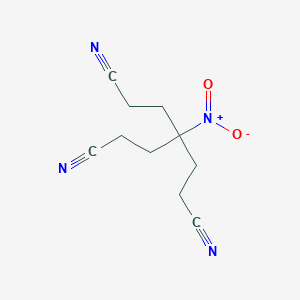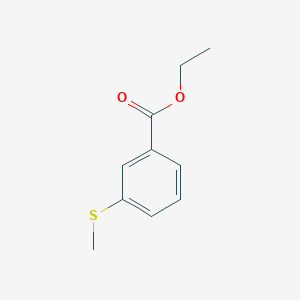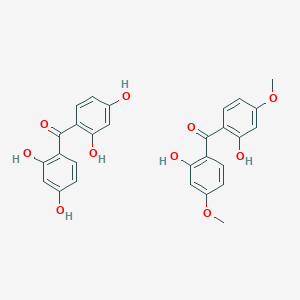
Benzophenone-11
Overview
Description
Benzophenone-11 is an organic compound belonging to the class of benzophenones. It is characterized by the presence of two phenyl groups attached to a central carbonyl group. This compound is widely used in various industries due to its unique chemical properties, including its ability to absorb ultraviolet light, making it a common ingredient in sunscreens and other cosmetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzophenone-11 can be synthesized through several methods, including:
Friedel-Crafts Acylation: This method involves the reaction of benzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C.
Decarboxylation of 2-Benzoylbenzoic Acid: This method involves the thermal decomposition of 2-benzoylbenzoic acid in the presence of a copper catalyst. The reaction is carried out at elevated temperatures, typically around 200-250°C.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The Friedel-Crafts acylation method is commonly employed due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzophenone oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield diphenylmethanol. Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where one of the phenyl groups is substituted with various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzophenone oxides.
Reduction: Diphenylmethanol.
Substitution: Halogenated benzophenones, nitrobenzophenones, and sulfonated benzophenones.
Scientific Research Applications
Benzophenone-11 has a wide range of applications in scientific research, including:
Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the study of protein-ligand interactions due to its ability to form covalent bonds with amino acids upon exposure to ultraviolet light.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of ultraviolet-curable coatings, inks, and adhesives.
Mechanism of Action
Benzophenone-11 exerts its effects primarily through its ability to absorb ultraviolet light. Upon absorption of ultraviolet light, this compound undergoes a photochemical reaction, resulting in the formation of reactive oxygen species. These reactive oxygen species can interact with various molecular targets, including proteins and nucleic acids, leading to a range of biological effects. In the context of sunscreens, this compound helps protect the skin by absorbing harmful ultraviolet radiation and preventing it from penetrating deeper layers of the skin.
Comparison with Similar Compounds
Benzophenone: The simplest member of the benzophenone family, used in similar applications but with different absorption properties.
Oxybenzone: A substituted benzophenone used in sunscreens with enhanced ultraviolet absorption capabilities.
Dioxybenzone: Another substituted benzophenone with similar applications in sunscreens and ultraviolet-curable coatings.
Uniqueness of Benzophenone-11: this compound is unique due to its specific absorption spectrum and photochemical properties, making it particularly effective in applications requiring ultraviolet light absorption. Its ability to form covalent bonds with proteins upon exposure to ultraviolet light also makes it valuable in biological research.
Properties
IUPAC Name |
bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5.C13H10O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17;14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h3-8,16-17H,1-2H3;1-6,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBIQTAAJCSNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O.C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021357 | |
| Record name | Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341-54-4 | |
| Record name | Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)
